molecular formula C18H36O5S B8507709 12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid CAS No. 59768-16-0

12-Hydroxy-8-(methanesulfonyl)heptadecanoic acid

Cat. No. B8507709
M. Wt: 364.5 g/mol
InChI Key: JJUSAJSCYGSBSG-UHFFFAOYSA-N
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Patent
US04128564

Procedure details

A suspension of 57% sodium hydride/mineral oil (3.84 g., 0.091 mole) is washed by decantation with petroleum ether to remove the mineral oil. The residual solid is suspended in dry dimethylformamide (100 ml.) and treated with a solution of dimethyl-2-methylsulfonylazelate (23.5 g., 0.08 mole) in dry dimethylformamide (60 ml.) added dropwise at ambient temperature under a nitrogen atmosphere. The resulting solution is stirred for 1 hour at room temperature, cooled to ~10° C., and treated with 1-iodo-4-acetoxynonane (30 g., 0.096 mole) added at such a rate as to maintain an internal temperature less than 35° C. After 19 hours at ambient temperature, the reaction mixture is filtered. Collected sodium iodide (17.1 g.) is washed with ether. The combined filtrate and washings are concentrated in vacuo at ~100° C. yielding a residual oil which is partitioned between ether and dilute hydrochloric acid. The organic extract is washed with water and saturated brine, dried over magnesium sulfate and evaporated in vacuo leaving the title compound as a viscous oil (37.7 g., 98%), pmr (CDCl3) δ 2.0 (s, 3H), 3.0 (s, 3H), 3.65 (s, 3H), 3.81 (s, 3H) and 4.9 (b, H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
23.5 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[H-].[Na+].CO[C:5](=O)[CH:6]([S:17]([CH3:20])(=[O:19])=[O:18])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([O:15]C)=[O:14].IC[CH2:24][CH2:25][CH:26]([O:32]C(=O)C)[CH2:27][CH2:28][CH2:29][CH2:30][CH3:31]>CN(C)C=O>[CH3:20][S:17]([CH:6]([CH2:5][CH2:24][CH2:25][CH:26]([OH:32])[CH2:27][CH2:28][CH2:29][CH2:30][CH3:31])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][C:13]([OH:15])=[O:14])(=[O:18])=[O:19] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
23.5 g
Type
reactant
Smiles
COC(C(CCCCCCC(=O)OC)S(=O)(=O)C)=O
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
ICCCC(CCCCC)OC(C)=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
is washed by decantation with petroleum ether
CUSTOM
Type
CUSTOM
Details
to remove the mineral oil
ADDITION
Type
ADDITION
Details
added dropwise at ambient temperature under a nitrogen atmosphere
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ~10° C.
ADDITION
Type
ADDITION
Details
added at such a rate as
TEMPERATURE
Type
TEMPERATURE
Details
to maintain an internal temperature less than 35° C
WAIT
Type
WAIT
Details
After 19 hours at ambient temperature
Duration
19 h
FILTRATION
Type
FILTRATION
Details
the reaction mixture is filtered
WASH
Type
WASH
Details
Collected sodium iodide (17.1 g.) is washed with ether
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrate and washings are concentrated in vacuo at ~100° C.
CUSTOM
Type
CUSTOM
Details
yielding a residual oil which
CUSTOM
Type
CUSTOM
Details
is partitioned between ether and dilute hydrochloric acid
EXTRACTION
Type
EXTRACTION
Details
The organic extract
WASH
Type
WASH
Details
is washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)C(CCCCCCC(=O)O)CCCC(CCCCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 37.7 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 129.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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